molecular formula C23H23N3O4S B4233955 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4233955
M. Wt: 437.5 g/mol
InChI Key: KYPMJLPHIJGLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MSAB, is a chemical compound that has been extensively researched for its potential use in treating various diseases.

Mechanism of Action

2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes, including inflammation, cell migration, and protein degradation. By inhibiting HDAC6, 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide can prevent the activation of pro-inflammatory pathways, inhibit cell migration and invasion, and promote protein degradation.
Biochemical and physiological effects:
2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to induce cell death in cancer cells by promoting the accumulation of misfolded proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its specificity for HDAC6. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other HDAC isoforms. However, one limitation is that 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several areas of future research for 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to explore its use in treating other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide and its effects on other cellular pathways.

Scientific Research Applications

2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties in various preclinical studies. It has been investigated for its potential use in treating diseases such as cancer, arthritis, and multiple sclerosis.

properties

IUPAC Name

2-[[2-(methanesulfonamido)benzoyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-16(17-10-4-3-5-11-17)24-22(27)18-12-6-8-14-20(18)25-23(28)19-13-7-9-15-21(19)26-31(2,29)30/h3-16,26H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPMJLPHIJGLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylsulfonyl)amino]-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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